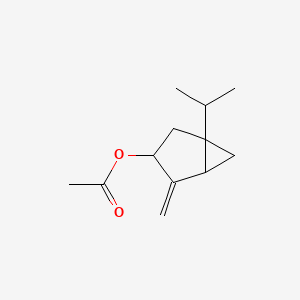
Sabinyl acetate
Descripción general
Descripción
Synthesis Analysis
Synthesis of sabinyl acetate typically involves chemical reactions that modify terpenes extracted from plants. Although specific synthesis routes for this compound are not directly detailed in the provided research, the synthesis of similar acetate compounds, such as starch acetates, involves reactions with acetic acid or acetic anhydride and a catalyst like sulfuric acid. This process suggests that the synthesis of this compound might follow a comparable pathway where its terpene precursor is acetylated to introduce the acetate functional group (Zhu et al., 2007).
Aplicaciones Científicas De Investigación
Potential Teratogenicity in Mice : A study found that a fraction of Salvia lavandulifolia essential oil containing sabinyl acetate showed significant maternal toxicity and a dose-dependent abortifacient effect in mice. However, it was not fetotoxic (Pagès et al., 1992).
Antiimplantation Effect : Another research indicated that this compound, a major component of Juniperus sabina essential oil, is responsible for an implantation inhibiting effect, thereby preventing pregnancy in mice (Pagès et al., 1996).
Modulation of Multi-Drug Resistance (MDR) in Bacteria : this compound was identified as a major component in Osha essential oil, and it showed potential in modulating multi-drug resistance in Staphylococcus aureus, particularly in potentiating the activity of the antibiotic norfloxacin (Cégiéla-Carlioz et al., 2005).
Teratogenic and Foetotoxic Properties : A study on Plectranthus fruticosus essential oil, containing a high concentration of this compound, suggested it to be teratogenic and highly foetotoxic in rats (Fournier et al., 1986).
Precursor in Monoterpene Synthesis : Research on Artemisia absinthium L. leaves indicated that sabinene, a precursor of this compound, plays a critical role in the synthesis of C(3)-oxygenated thujane monoterpenes (Karp & Croteau, 1982).
Mecanismo De Acción
Sabinyl acetate is an organic compound that has been the subject of various studies due to its potential biological activities. This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.
Pharmacokinetics
It is known that the compound is a viscous liquid that is soluble in alcohol and ether solvents, but insoluble in water This suggests that the compound’s bioavailability may be influenced by these properties
Result of Action
It is known that the compound has a unique aroma, reminiscent of honey and pine . This suggests that the compound may have potential applications in the fragrance industry.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound is relatively safe under general use conditions . It should be handled properly to avoid contact with skin and eyes, and ensure good ventilation . If ingested or inhaled, medical attention should be sought immediately . When stored, this compound should be kept in a sealed container, away from sources of fire and flammable materials .
Propiedades
IUPAC Name |
(4-methylidene-1-propan-2-yl-3-bicyclo[3.1.0]hexanyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-7(2)12-5-10(12)8(3)11(6-12)14-9(4)13/h7,10-11H,3,5-6H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWRFXQNNGSAQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CC1C(=C)C(C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90956784 | |
| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3536-54-7 | |
| Record name | 4-Methylene-1-(1-methylethyl)bicyclo[3.1.0]hex-3-yl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3536-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sabinyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003536547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylidene-1-(propan-2-yl)bicyclo[3.1.0]hexan-3-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90956784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | sabinyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: Sabinyl acetate has been primarily studied for its anti-implantation effect, suggesting potential abortifacient properties. [, , ]
A: While the precise mechanism remains under investigation, research suggests that this compound might interfere with the implantation process rather than directly impacting embryo development. []
A: Yes, studies indicate that this compound might also contribute to the antibacterial activity observed in some essential oils where it is a major component. [, , ]
A: Research has shown that this compound, alongside other compounds in Osha essential oil, can potentiate the activity of norfloxacin against a norfloxacin-resistant strain of Staphylococcus aureus. This suggests potential for combating multi-drug resistance. []
ANone: this compound is a bicyclic monoterpene ester. Its structure consists of a thujane skeleton with an acetate group attached to the hydroxyl group at position 4.
ANone: The molecular formula of this compound is C12H20O2, and its molecular weight is 196.29 g/mol.
A: Gas chromatography coupled with mass spectrometry (GC-MS) is commonly employed for the identification and quantification of this compound in essential oils. [, , , , , , ]
A: The concentration of this compound varies greatly depending on the plant species and even within different chemotypes of the same species. It can range from trace amounts to being the major component, exceeding 70% in some cases. [, , , , , ]
A: Juniperus sabina is known to have high levels of this compound, reaching up to 50% in its essential oil. Other notable sources include certain chemotypes of Artemisia absinthium, Salvia lavandulifolia, and Tanacetum larvatum, where it can be a major constituent. [, , , , ]
A: No, significant intraspecific variability in this compound content has been observed in various species. This suggests the existence of different chemotypes, influenced by factors like geographic location, environmental conditions, and genetic variations. [, , , , , ]
A: Research on Artemisia absinthium suggests that the relative quantity of this compound can differ between leaves and flowers, with leaves potentially accumulating higher amounts. []
A: Studies on rodents suggest that this compound possesses abortifacient effects, likely due to its interference with the implantation process. [, ] Further research is necessary to fully understand its safety profile in humans.
A: Given its potential toxicity, caution should be exercised when using essential oils containing significant amounts of this compound, particularly during pregnancy. Further research is needed to establish safe exposure limits and potential long-term effects. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




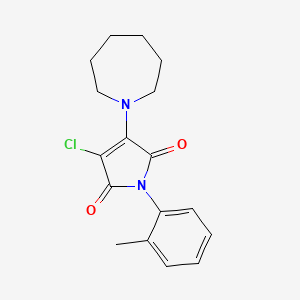



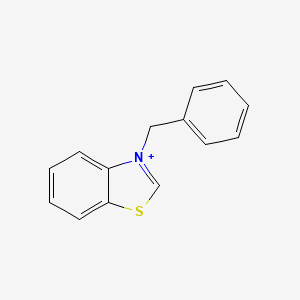
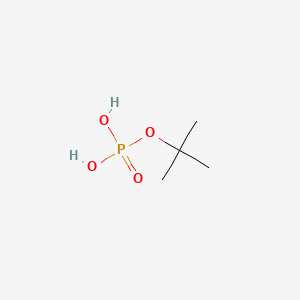
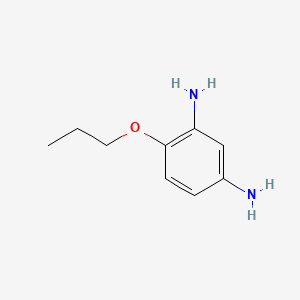
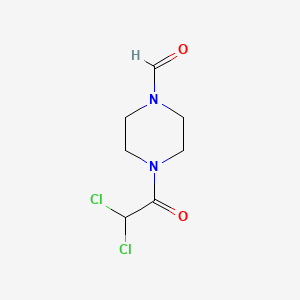
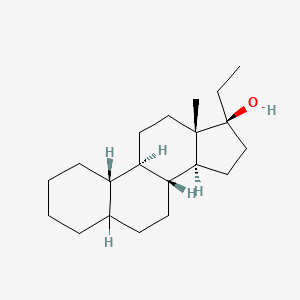
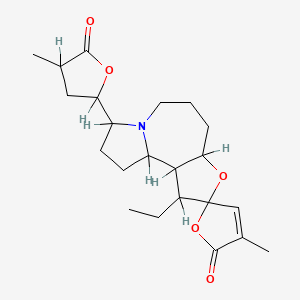
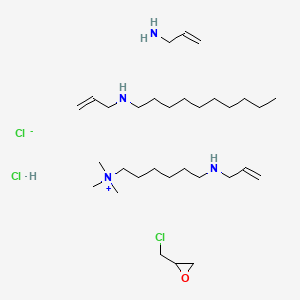

![3-Tert-butyl-7-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B1201993.png)